2,8-Dinitroquinoline

Description

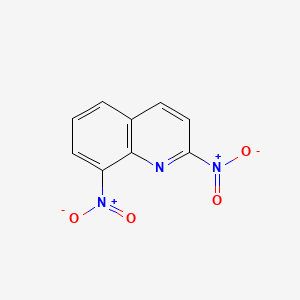

2,8-Dinitroquinoline (CAS 32110-64-8) is a nitro-substituted quinoline derivative with the molecular formula C₉H₅N₃O₄ and a molecular weight of 219.15 g/mol . Its structure features two nitro (-NO₂) groups at the 2- and 8-positions of the quinoline ring (Figure 1). Key properties include:

- IUPAC InChIKey: KVAGCJDCFXGRGR-UHFFFAOYSA-N

- Topological Polar Surface Area (PSA): 99.17 Ų (indicative of high polarity due to nitro groups)

- Lipophilicity (XlogP): 2.2, suggesting moderate hydrophobicity despite nitro substituents . The nitro groups confer strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and reduction reactions.

Properties

CAS No. |

32110-64-8 |

|---|---|

Molecular Formula |

C9H5N3O4 |

Molecular Weight |

219.15 g/mol |

IUPAC Name |

2,8-dinitroquinoline |

InChI |

InChI=1S/C9H5N3O4/c13-11(14)7-3-1-2-6-4-5-8(12(15)16)10-9(6)7/h1-5H |

InChI Key |

KVAGCJDCFXGRGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,8-Dinitroquinoline typically involves nitration reactions. One common method is the nitration of quinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern . Industrial production methods may involve similar nitration processes but are optimized for higher yields and purity. Additionally, advanced techniques like catalytic nitration using metal catalysts can be employed to improve efficiency .

Chemical Reactions Analysis

2,8-Dinitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,8-Dinitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dinitroquinoline and its derivatives often involves interactions with biological molecules, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2,8-Dimethylquinoline (CAS 1463-17-8)

- Molecular Formula : C₁₁H₁₁N

- Molecular Weight : 157.21 g/mol

- Boiling Point : 522 K (249°C) .

- Key Differences: Substituent Effects: Methyl (-CH₃) groups are electron-donating, increasing electron density on the quinoline ring. This contrasts sharply with the electron-withdrawing nitro groups in 2,8-dinitroquinoline. Quinoline itself has a logP of ~2.0; the addition of two methyl groups likely raises this value to ~3.0, making 2,8-dimethylquinoline more lipophilic than this compound (XlogP = 2.2) . Applications: Methyl-substituted quinolines are often used in agrochemicals and dyes due to their stability and solubility in organic solvents.

2,8-Quinolinediol (CAS 15450-76-7)

- Molecular Formula: C₉H₇NO₂

- Molecular Weight : 161.16 g/mol

- Key Differences: Functional Groups: Hydroxyl (-OH) groups replace nitro substituents, significantly altering polarity and hydrogen-bonding capacity. Polarity: The PSA of 2,8-quinolinediol is higher than that of this compound due to two hydroxyl groups, enhancing water solubility . Reactivity: Hydroxyl groups participate in acid-base reactions and metal chelation, whereas nitro groups are more reactive in reduction and nucleophilic substitution.

2,8-Bis(trifluoromethyl)-4-hydroxyquinoline

- Molecular Formula: C₁₁H₅F₆NO

- Molecular Weight : 305.16 g/mol

- Key Differences :

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | XlogP | PSA (Ų) | Boiling Point (K) |

|---|---|---|---|---|---|

| This compound | C₉H₅N₃O₄ | 219.15 | 2.2 | 99.17 | Not reported |

| 2,8-Dimethylquinoline | C₁₁H₁₁N | 157.21 | ~3.0* | ~20 | 522 |

| 2,8-Quinolinediol | C₉H₇NO₂ | 161.16 | ~1.5* | ~80 | Not reported |

| 2,8-Bis(trifluoromethyl)-4-hydroxyquinoline | C₁₁H₅F₆NO | 305.16 | 3.5 | 60 | Not reported |

*Estimated based on substituent contributions.

Reactivity Insights:

- Nitro Groups: In this compound, nitro groups direct electrophilic substitution to meta positions and can be reduced to amines (e.g., using Zn/HCl), yielding diamino derivatives .

- Methyl Groups: In 2,8-dimethylquinoline, electron-donating methyl groups activate the ring for electrophilic attack at para/ortho positions.

- Hydroxyl Groups: 2,8-Quinolinediol undergoes oxidation and chelation reactions, useful in metal ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.